molecular formula C20H22O3 B1665848 Avobenzone CAS No. 70356-09-1

Avobenzone

Cat. No. B1665848
CAS RN: 70356-09-1
M. Wt: 310.4 g/mol
InChI Key: XNEFYCZVKIDDMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Avobenzone can be synthesized through a method involving phenetole and methylbenzene as starting materials, subjected to alkylation, oxidation, esterification, acylation, and condensation reaction . Another method involves a four-step synthesis incorporating green principles, including an aldol condensation, electrophilic addition of bromine to an alkene, an E2 dehalogenation of a dibromide, and hydration of an alkyne .


Molecular Structure Analysis

Avobenzone’s molecular formula is C20H22O3 . The chemical structure consists of a dibenzoylmethane backbone with a tert-butyl group and a methoxy group .


Chemical Reactions Analysis

Avobenzone is known for its photoisomerization process. It has been studied for its photo-physical and photochemical reactions . Upon irradiation by a mercury lamp, it undergoes total photodecomposition .


Physical And Chemical Properties Analysis

Avobenzone is a yellowish crystalline powder with a weak odor . It is soluble in a variety of polar and non-polar solvents but exhibits low solubility in water . Its molar mass is 310.39 g/mol .

Future Directions

Despite its lack of photostability, avobenzone is often included in sunscreen formulations due to few existing alternatives for photoprotection in the UVA region . To better understand and predict the photostability of avobenzone, ultrafast transient electronic absorption spectroscopy (TEAS) has been used to study the effects of solvent, concentration, and skin surface temperature on its excited-state relaxation mechanism .

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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InChI

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3
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InChI Key

XNEFYCZVKIDDMS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC
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Molecular Formula

C20H22O3
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DSSTOX Substance ID

DTXSID9044829
Record name 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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Molecular Weight

310.4 g/mol
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Physical Description

Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline]
Record name 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)-
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Solubility

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.
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Vapor Pressure

0.0000014 [mmHg]
Record name Avobenzone
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Mechanism of Action

It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
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Product Name

Avobenzone

Color/Form

Crystals from methanol, Off-white to yellowish, crystalline powder

CAS RN

70356-09-1
Record name Avobenzone
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Record name 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)-
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Record name 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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Melting Point

83.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,110
Citations
S Afonso, K Horita, JPS e Silva, IF Almeida… - … of Photochemistry and …, 2014 - Elsevier
… Avobenzone is one of the most common UVA-filters in … in the photostabilization of avobenzone. The filter dissolved in dimethyl … increasing the photostability of avobenzone. In sunscreen …
Number of citations: 159 www.sciencedirect.com
DG Beasley, TA Meyer - American journal of clinical dermatology, 2010 - Springer
… Only two sunscreen active ingredients approved in the US, avobenzone (… or avobenzone. To sustain its absorption capacity within a sunscreen film during UVR exposure, avobenzone …
Number of citations: 90 link.springer.com
RM Sayre, JC Dowdy, AJ Gerwig… - Photochemistry and …, 2005 - Wiley Online Library
… Films of a commercial sunscreen product containing avobenzone, oxybenzone and … We report the concomitant photolysis of avobenzone and octinoxate that predominates over …
Number of citations: 129 onlinelibrary.wiley.com
P Trebše, OV Polyakova, M Baranova, MB Kralj… - Water research, 2016 - Elsevier
… (avobenzone), the most common UV … avobenzone in reactions of aquatic UV-irradiation and chlorination with sodium hypochlorite. A complete scheme of transformation of avobenzone …
Number of citations: 59 www.sciencedirect.com
JJ Vallejo, M Mesa, C Gallardo - Vitae, 2011 - scielo.org.co
… The photostability of avobenzone, one of the most common UVA filters in commercial … The study is carried out by following the spectral behavior of avobenzone solutions under …
Number of citations: 56 www.scielo.org.co
AD Gholap, SF Sayyad, NT Hatvate, VV Dhumal… - Pharmaceutics, 2023 - mdpi.com
… , such as avobenzone. … avobenzone that could be useful to frame industrially oriented potential strategies on a large scale to circumvent all possible photounstable issues of avobenzone…
Number of citations: 7 www.mdpi.com
E Chatelain, B Gabard - Photochemistry and photobiology, 2001 - Wiley Online Library
It is now well documented that chronic UVA exposure induces damage to human skin. Therefore, modern sunscreens should not only provide protection from both UVB and UVA …
Number of citations: 280 onlinelibrary.wiley.com
AD Dunkelberger, RD Kieda, BM Marsh… - The Journal of Physical …, 2015 - ACS Publications
… and reaction paths, including some that reduce avobenzone’s efficacy as a sunscreen. … the dynamics of avobenzone on the picosecond time scale. We excite avobenzone at 350 …
Number of citations: 42 pubs.acs.org
S Moi, B Hosamani, K Kumar, S Gunaga… - … of Photochemistry and …, 2021 - Elsevier
… photochemical properties of the new avobenzone derivatives with retention of … avobenzone and the new avobenzone derivatives may serve as a potential alternative to avobenzone …
Number of citations: 13 www.sciencedirect.com
GJ Mturi, BS Martincigh - Journal of Photochemistry and Photobiology A …, 2008 - Elsevier
… avobenzone is solvent-dependent. The aim of this work was to investigate the photostability of avobenzone … The cause of the instability of avobenzone in these solvents was determined …
Number of citations: 146 www.sciencedirect.com

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